molecular formula C21H24N6O B2840192 N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(6-cyclopropylpyrimidin-4-yl)piperidine-4-carboxamide CAS No. 1798525-36-6

N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(6-cyclopropylpyrimidin-4-yl)piperidine-4-carboxamide

Cat. No.: B2840192
CAS No.: 1798525-36-6
M. Wt: 376.464
InChI Key: WJEIJFOITJSENW-UHFFFAOYSA-N
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Description

N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(6-cyclopropylpyrimidin-4-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C21H24N6O and its molecular weight is 376.464. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure Analysis

N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(6-cyclopropylpyrimidin-4-yl)piperidine-4-carboxamide is a complex compound with potential applications in various scientific research fields. One such application is in crystal structure analysis. For instance, a study by Richter et al. (2023) reported the crystal and molecular structures of a related compound, methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate, which was obtained as a side product during the synthesis of an antitubercular agent. This highlights the compound's relevance in understanding molecular interactions and structural configurations, which can be crucial in drug development processes (Richter et al., 2023).

Antimycobacterial Properties

The compound also shows potential in antimycobacterial research. Richter et al. (2022) conducted a study on a benzimidazole analogue of the antituberculosis drug candidate TBA-7371. The compound showed in vitro activity against Mycobacterium smegmatis, demonstrating its potential utility in the development of new antimycobacterial agents (Richter et al., 2022).

Corrosion Inhibition

An unexpected application of benzimidazole derivatives, which are structurally related to this compound, is in the field of corrosion inhibition. Yadav et al. (2016) explored the inhibitive action of synthesized benzimidazole derivatives on the corrosion of N80 steel in hydrochloric acid. This suggests that the compound or its derivatives could have applications in industrial processes involving metal protection (Yadav et al., 2016).

Drug Design and Synthesis

The compound and its derivatives show promise in drug design and synthesis, particularly in the creation of novel pharmaceuticals. Lv et al. (2017) reported the design and synthesis of novel imidazo[1,2-a]pyridine-3-carboxamides based on the structure of IMB-1402. These compounds demonstrated considerable activity against drug-sensitive and resistant MTB strains, showcasing the potential for developing new therapeutic agents (Lv et al., 2017).

Antiviral and Antiulcer Agents

Moreover, derivatives of this compound have been explored for their potential as antiviral and antiulcer agents. For example, Starrett et al. (1989) synthesized new imidazo[1,2-a]pyridines substituted at the 3-position as potential antisecretory and cytoprotective antiulcer agents. Although none of the compounds displayed significant antisecretory activity, several demonstrated good cytoprotective properties (Starrett et al., 1989).

Properties

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-1-(6-cyclopropylpyrimidin-4-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O/c28-21(22-12-19-25-16-3-1-2-4-17(16)26-19)15-7-9-27(10-8-15)20-11-18(14-5-6-14)23-13-24-20/h1-4,11,13-15H,5-10,12H2,(H,22,28)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJEIJFOITJSENW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NC=N2)N3CCC(CC3)C(=O)NCC4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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